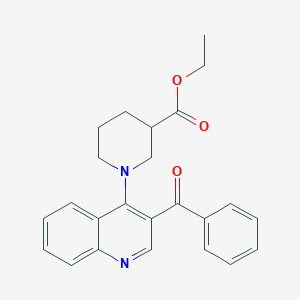

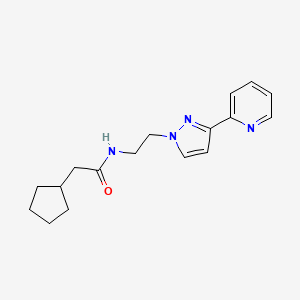

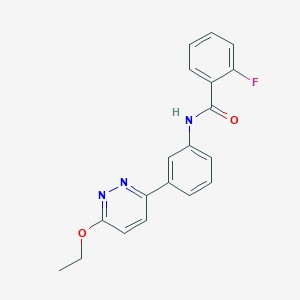

Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate" is a chemical entity that appears to be related to a class of compounds known for their potential inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This class of compounds, particularly those with a piperidine core, has been extensively studied for their potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in the literature. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity, with variations in the benzamide moiety leading to substantial increases in activity . Another study reported the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding a product with high diastereo- and enantioselectivity . These studies suggest that the synthesis of such compounds involves multi-step organic reactions, often with a focus on optimizing yield, selectivity, and potency.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of different substituents and moieties can significantly affect the potency and selectivity of these compounds. For example, the introduction of a bulky moiety in the para position of the benzamide or a phenyl group on the nitrogen atom of the amide moieties resulted in enhanced AChE inhibitory activity . The stereochemistry of the piperidine derivatives is also important, as seen in the microbial reduction study that produced stereospecific hydroxy esters with high selectivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperidine derivatives are diverse and include amide bond formation, alkylation, and reduction processes. The synthesis of potent AChE inhibitors often requires the careful selection of reaction conditions to achieve the desired modifications on the piperidine core while maintaining or enhancing biological activity . The microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to produce stereospecific hydroxy esters is an example of a biocatalytic reaction employed in the synthesis of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of specific substituents can improve the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier, which is crucial for central nervous system (CNS) activity . The stereochemistry of the compounds can also affect their physical properties, as seen in the high diastereo- and enantioselectivity of the microbial reduction products .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Synthesis of Heterocycles

Research into the synthesis of heterocycles, such as pyridines and quinolines, has shown that compounds like Ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate can be key intermediates. For example, Paronikyan et al. (2016) demonstrated the synthesis of diamino-substituted pyranopyrido and pyrimidothieno isoquinolines, starting from similar ethyl carboxylate compounds, highlighting the versatility of these compounds in synthesizing complex heterocyclic structures (Paronikyan et al., 2016).

Novel Synthetic Approaches

Bujok et al. (2010) explored novel synthetic routes to substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate, showcasing the potential for derivatives of this compound to serve as building blocks for the synthesis of biologically active quinoline derivatives (Bujok et al., 2010).

Biological Activities

Anti-Acetylcholinesterase Activity

Derivatives of this compound have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activities, suggesting potential applications in the treatment of neurodegenerative diseases such as Alzheimer's. Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-AChE activities and identifying potent inhibitors (Sugimoto et al., 1990).

Vasodilation Properties

Girgis et al. (2008) synthesized new 3-pyridinecarboxylates with potential vasodilation properties, indicating the scope of derivatives of this compound in cardiovascular research (Girgis et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 1-(3-benzoylquinolin-4-yl)piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-2-29-24(28)18-11-8-14-26(16-18)22-19-12-6-7-13-21(19)25-15-20(22)23(27)17-9-4-3-5-10-17/h3-7,9-10,12-13,15,18H,2,8,11,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEALXMXNXIICRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)

![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)

![Methyl 3-(4-bromophenyl)-3-[(4-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B2505214.png)

![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)